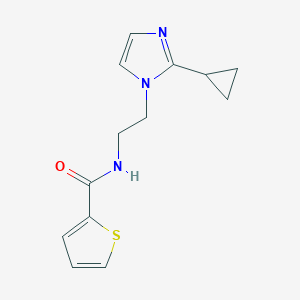![molecular formula C11H14N2OS B2675713 N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide CAS No. 2094309-95-0](/img/structure/B2675713.png)
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is a compound that features a cyclopropyl group, a thiazole ring, and a prop-2-enamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with cyclopropylmethyl bromide under basic conditions. The resulting intermediate is then coupled with propargyl bromide to form N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide, which is subsequently hydrogenated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and hydrogenation steps, as well as the development of efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopropyl group may enhance the compound’s binding affinity and specificity for its target, while the prop-2-enamide moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[cyclopropyl(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A similar compound with a different substitution pattern on the thiazole ring.
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-ynamide: A precursor in the synthesis of the target compound.
Uniqueness
N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the thiazole ring makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-3-9(14)13-10(8-4-5-8)11-12-6-7(2)15-11/h3,6,8,10H,1,4-5H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOXYSUYYKMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C2CC2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)



![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)


![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
